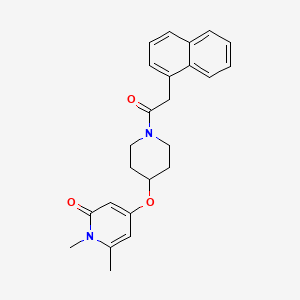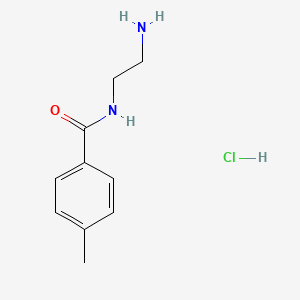
盐酸N-(2-氨基乙基)-4-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-aminoethyl)-4-methylbenzamide hydrochloride” likely refers to a compound that contains an amide group (-CONH2) attached to a benzene ring that is substituted with a methyl group (-CH3) and an aminoethyl group (-NHCH2CH2-). The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through amide coupling reactions or through the reaction of an appropriate amine with an acid chloride .Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring substituted with a methyl group and an amide group that is connected to an ethylamine chain. The hydrochloride indicates the presence of an ionic bond with a chloride ion .Chemical Reactions Analysis
The compound, like other amides, might undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid . It might also participate in reactions specific to benzene rings, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might be soluble in polar solvents due to the presence of polar amide and ionic groups .科学研究应用
Regenerative Medicine and Tissue Engineering
N-(2-aminoethyl)-4-methylbenzamide hydrochloride: is utilized in the synthesis of crosslinkable hydrogels, which are pivotal in regenerative medicine. These hydrogels can be rapidly polymerized under physiological conditions, making them suitable for cell encapsulation, drug delivery, and biofabrication within clinical settings . The hydrogels’ properties, such as swelling behavior, protein release, and barrier function, can be finely tuned to meet specific requirements of tissue engineering applications .
Drug Delivery Systems
The compound’s ability to modify hyaluronic acid and gelatin makes it an excellent candidate for creating drug delivery systems. These systems can be designed to release therapeutic agents in a controlled manner, potentially improving the efficacy and safety profiles of various drugs .
Biocompatibility Studies
In the development of biomaterials, assessing biocompatibility is crucial. N-(2-aminoethyl)-4-methylbenzamide hydrochloride -modified hydrogels have been tested with human dermal fibroblasts and keratinocytes, showing that they support cell proliferation. This indicates their potential use in skin regeneration and other applications where cell-friendly environments are required .
Neurotransmitter Research
While not directly related to N-(2-aminoethyl)-4-methylbenzamide hydrochloride , research on similar compounds like dopamine hydrochloride provides insights into neurotransmitter activities and their modulation within the central nervous system. This can lead to advancements in understanding neurological disorders and developing new treatments .
Stem Cell Niche Engineering
The modification of hyaluronic acid with compounds like N-(2-aminoethyl)-4-methylbenzamide hydrochloride can create hydrogels that maintain the native spherical morphology and stemness of stem cells. This is particularly useful in dental pulp stem cell research, where maintaining the cells’ undifferentiated state is essential for their regenerative capabilities .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(2-aminoethyl)-4-methylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-2-4-9(5-3-8)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVNMSEQZYNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime](/img/structure/B2594145.png)
![2-amino-6-(2-methoxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2594146.png)
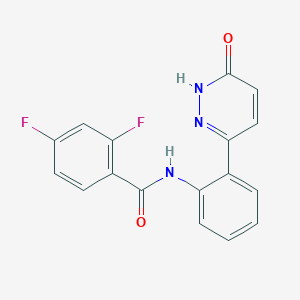
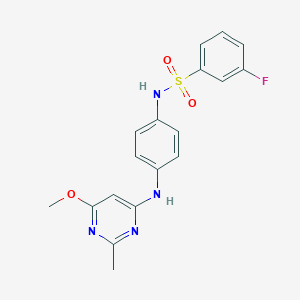
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)

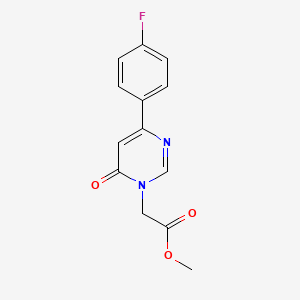
![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)
![3-[(4-Chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B2594156.png)
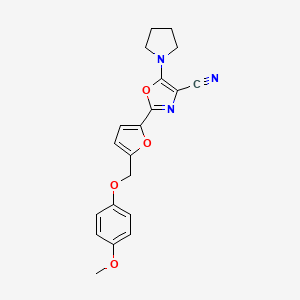
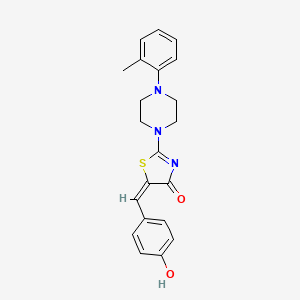
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)
